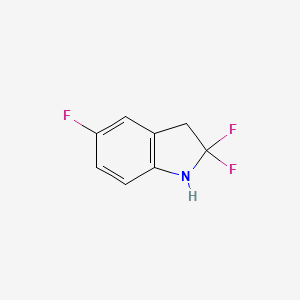

2,2,5-Trifluoroindoline

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocycles are a cornerstone of modern organic chemistry, with their influence profoundly felt in medicinal chemistry, agrochemicals, and materials science. researchgate.netmdpi.comnih.gov The strategic incorporation of fluorine atoms into heterocyclic scaffolds can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is attributed to the unique characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. numberanalytics.comnih.gov

In the realm of pharmaceuticals, the introduction of fluorine is a widely used strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.govstanford.edu Approximately 20% of all pharmaceuticals on the market contain fluorine, with this number rising to about 30% for blockbuster drugs. tandfonline.com The presence of fluorine can lead to improved metabolic stability, increased bioavailability, and better binding affinity to target proteins. nih.govtandfonline.com This is because the strong carbon-fluorine bond can block sites of metabolism, and fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing how a drug interacts with its biological target. nih.govtandfonline.com Notable examples of fluorinated heterocyclic drugs include the antidepressant fluoxetine, the antibiotic ciprofloxacin, and the anticancer agent 5-fluorouracil. numberanalytics.comwikipedia.org

Beyond medicine, fluorinated heterocycles are integral to the development of advanced materials. researchgate.netnumberanalytics.com Their unique electronic properties are harnessed in the creation of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers with applications in various high-tech industries. numberanalytics.com The synthesis of these valuable compounds often relies on innovative fluorination methodologies, a continuously evolving and highly active area of research in organic synthesis. researchgate.netmdpi.com

Overview of Indoline (B122111) Chemistry and its Relevance to Fluorine Introduction

The indoline scaffold, a saturated analog of the indole (B1671886) ring system, is a privileged structure in a multitude of biologically active compounds and natural products. chemrxiv.org Indole itself is a fundamental heterocyclic compound, forming the core of the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.org The indoline framework, characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a key structural motif in numerous pharmaceuticals. chemrxiv.orgwikipedia.org

The introduction of fluorine into the indoline structure has become a powerful strategy in medicinal chemistry to modulate the properties of these important molecules. chemrxiv.org The process of incorporating fluorine can be challenging and often requires specialized synthetic methods. tandfonline.com These methods can be broadly categorized into two main approaches: the use of fluorinated building blocks in the synthesis of the indoline ring or the direct fluorination of a pre-existing indoline or indole scaffold. researchgate.net

Classical methods like the Fischer indole synthesis can be adapted to produce fluorinated indoles by using appropriately fluorinated starting materials. smolecule.com More modern approaches utilize transition-metal catalysis to facilitate the direct C-H functionalization of indoles, allowing for the precise introduction of fluorine atoms or fluoroalkyl groups. smolecule.com Electrophilic fluorinating agents are also commonly employed to install fluorine onto the indole or indoline ring system. smolecule.com

The position of fluorine substitution on the indoline ring is crucial and can significantly impact the molecule's biological activity and conformational preferences. chemrxiv.orgontosight.ai For instance, a recent study on the dearomative 2,3-difluorination of indoles highlighted how the introduction of vicinal fluorine atoms influences the core structure of the indoline. chemrxiv.org This ability to fine-tune the properties of the indoline scaffold through fluorination underscores the importance of this chemical strategy in the discovery and development of new therapeutic agents. chemrxiv.orgrsc.org

Specific Research Focus on 2,2,5-Trifluoroindoline

While the broader class of fluorinated indolines has seen extensive research, specific isomers such as this compound represent a more focused area of investigation. The unique substitution pattern of this compound, with two fluorine atoms at the 2-position and one on the benzene ring at the 5-position, imparts distinct chemical and physical properties that are of interest for various applications.

Research into compounds with similar trifluoro-substitution patterns on the indole core has demonstrated their potential in medicinal chemistry. For example, a trifluoroindole moiety is a key component of the broad-spectrum coronavirus inhibitor EDP-235, which targets the 3C-like protease (3CLpro) of SARS-CoV-2. researchgate.netresearchgate.net In the crystal structure of EDP-235 bound to the enzyme, a hydrogen bond is observed between a fluorine atom of the trifluoroindole and a glutamine residue in the active site, highlighting the potential for such interactions to contribute to binding affinity. researchgate.net

The synthesis of specifically substituted fluoroindolines like this compound requires precise and often multi-step synthetic routes. The development of efficient synthetic methodologies to access such compounds is an active area of research, as their availability is crucial for further investigation into their properties and potential applications.

Properties of this compound

| Property | Value |

| Molecular Formula | C8H6F3N |

| Molecular Weight | 173.14 g/mol |

| General Class | Fluorinated Indoline |

This table contains general information and is not based on a specific experimental measurement for this exact compound from the search results.

The study of this compound and related compounds contributes to the broader understanding of how fluorine substitution patterns influence the biological and chemical properties of the indoline scaffold, paving the way for the design of novel molecules with tailored functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

2,2,5-trifluoro-1,3-dihydroindole |

InChI |

InChI=1S/C8H6F3N/c9-6-1-2-7-5(3-6)4-8(10,11)12-7/h1-3,12H,4H2 |

InChI Key |

ZULAIBFNHAWBFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)NC1(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,2,5 Trifluoroindoline and Its Precursors

Elucidation of Reaction Pathways

The transformation of reactants to products often proceeds through a series of elementary steps, collectively known as the reaction pathway. For reactions involving fluorinated indoline (B122111) derivatives, the specific pathway can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions.

For instance, in the reduction of certain quinones in the presence of 2,2,2-trifluoroethanol (B45653), the reaction pathway is observed to change with increasing concentrations of the fluoroalcohol. nih.gov At low concentrations, the process involves the reduction of the quinone to its anion radical, followed by complexation with the alcohol and a subsequent concerted proton and electron-transfer (CPET) reaction. nih.gov However, at higher concentrations, the mechanism shifts to a pathway involving a disproportionation reaction. nih.gov

Similarly, the synthesis of N-substituted indole (B1671886) libraries through conjugate additions of indoline highlights the versatility of these reaction pathways. researchgate.net The use of different catalysts and reagents can direct the reaction towards the desired products with high selectivity. researchgate.net Computational studies are often employed to further illuminate the intricacies of these transformations. researchgate.net

Role of Fluorine Substituents in Reaction Kinetics and Thermodynamics

The presence of fluorine atoms in a molecule can significantly impact its chemical reactivity. The high electronegativity of fluorine can create strong dipoles and influence the electron density of neighboring atoms and bonds. This, in turn, affects both the kinetics (reaction rates) and thermodynamics (reaction equilibrium) of a reaction.

In the context of protein-ligand interactions, progressive fluorination of tryptophan residues has been used as a tool to probe the contribution of electrostatic interactions to binding affinity. researchgate.netacs.org By systematically replacing hydrogen atoms with fluorine atoms on the indole ring, researchers can modulate the electrostatic potential of the aromatic system. researchgate.netacs.org This approach has revealed a linear relationship between the number of fluorine substituents and the change in the free energy of binding for certain drug-receptor interactions, demonstrating the significant role of electrostatics. acs.org

Thermodynamic analysis of fluorination processes, such as the reaction of titanium dioxide with fluorine, shows that these reactions are often spontaneous and highly exothermic. mdpi.com The rate of such heterogeneous reactions is a function of temperature, the partial pressure of fluorine, and the physicochemical properties of the solid reactant. mdpi.com

Radical Intermediates and Radical-Relay Mechanisms

Many organic reactions proceed through the formation of highly reactive species known as radical intermediates. These species, which contain an unpaired electron, play a crucial role in a wide array of chemical transformations, including those used in the synthesis of complex natural products. nih.gov

The concept of a "radical relay" has emerged as a powerful strategy in organic synthesis. cornell.edu This approach involves the controlled generation of a radical species, its transformation into a new radical intermediate, and the subsequent termination of the radical chain to yield the desired product. cornell.edu This strategy allows for a high degree of control over stereoselectivity and regioselectivity. cornell.edu

In some reactions, the formation of radical intermediates is a key step in the proposed mechanism. For example, the photocatalytic decarboxylative radical conjugate addition-elimination-oxa-Michael reaction of hydroxyalkylated carboxylic acids with cyclopentenones is believed to proceed through radical intermediates to form cyclic ethers. researchgate.net Similarly, the synthesis of certain N-heterocycles can involve the cyclization of radical intermediates. researchgate.net The stability of these radical intermediates, such as the stabilized pyrroloindoline radical, can be a determining factor in the reaction outcome. nih.gov

Transition State Analysis

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. wikipedia.org Understanding the structure and properties of the transition state is crucial for explaining reaction rates and selectivity. wikipedia.orgbeilstein-journals.org

Hammond's Postulate provides a qualitative understanding, suggesting that the transition state structure resembles the species (reactant or product) to which it is closer in energy. pearson.com For more detailed insights, computational methods and experimental techniques like kinetic isotope effect (KIE) studies are employed. ufl.edu

KIE analysis, for instance, has been used to probe the transition state of enzyme-catalyzed reactions, revealing details about bond formation and cleavage. ufl.edu In the case of RNase A-catalyzed RNA transphosphorylation, KIE studies combined with molecular dynamics simulations and quantum mechanical calculations have provided a detailed model of a late anionic transition state. ufl.edu

The energy profile of a reaction can sometimes feature more than one transition state, separated by an intermediate. researchgate.net In other cases, a "valley-ridge inflection point" can lead to a bifurcation in the reaction pathway, where a single transition state leads to multiple products. researchgate.net

Influence of Catalysts and Reagents on Selectivity and Reactivity

The choice of catalyst and reagents is paramount in directing the outcome of a chemical reaction. Catalysts can accelerate reaction rates and, more importantly, control selectivity, favoring the formation of one product over others.

In palladium-catalyzed cross-coupling reactions, the nature of the palladium catalyst and the ligands used can have a profound impact on site selectivity. nih.govethernet.edu.et For example, in dihalogenated heteroarenes, switching between mononuclear palladium catalysts and palladium clusters or nanoparticles can reverse the regioselectivity of the coupling reaction. nih.gov The ratio of ligand to palladium and the presence of stabilizing salts are critical factors in controlling the active catalyst species and, consequently, the reaction outcome. nih.gov

Similarly, in the synthesis of N-substituted indoles, the use of different catalysts such as Bi(NO₃)₃·5H₂O or a combination of NiBr₂ and AgOTf can facilitate the desired conjugate addition reactions. researchgate.net The development of cooperative catalysis, combining, for example, N-heterocyclic carbene (NHC) catalysis with photocatalysis, has opened up new avenues for radical reactions with unique reactivity and selectivity. oaepublish.com

Deuterium-Labeling Studies

Deuterium (B1214612) labeling, the replacement of a hydrogen atom with its heavier isotope deuterium, is a powerful tool in mechanistic studies. nih.govprinceton.edunih.govyoutube.com The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H bond is different from that of the corresponding C-D bond. youtube.com This effect can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.

Deuterium-labeled compounds are also widely used as internal standards in bioanalytical studies to improve the accuracy of quantification. nih.gov The synthesis of deuterium-labeled compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-isotope exchange reactions. princeton.eduox.ac.uk The choice of method depends on the desired position of the label and the complexity of the target molecule. princeton.edu

For example, the synthesis of deuterium-labeled nilutamide (B1683758) was achieved via the Bucherer-Bergs hydantoin (B18101) synthesis using deuterated reagents, followed by N-arylation. nih.gov A mechanistic study of this reaction helped to explain potential H/D exchange. nih.gov

Spectroscopic Tracking of Reaction Progress

Spectroscopic techniques are indispensable for monitoring the progress of a chemical reaction in real-time. By observing changes in the spectroscopic signatures of reactants, intermediates, and products, chemists can gain insights into the reaction kinetics and mechanism.

Various spectroscopic methods can be employed, depending on the nature of the species involved. For instance, in the study of protein-ligand interactions involving fluorinated tryptophan analogs, changes in spectroscopic properties can be used to determine binding affinities. acs.org

In the context of radical reactions, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical intermediates. The photochemical generation of radicals can be followed by EPR, providing information about the kinetics of their formation and decay. beilstein-journals.org Other techniques, such as UV-vis absorption spectroscopy and transient absorption spectroscopy, can also be used to monitor the evolution of species during a reaction. beilstein-journals.org

Computational and Theoretical Studies of 2,2,5 Trifluoroindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. srce.hrnih.gov For 2,2,5-Trifluoroindoline, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of various spatial arrangements of its atoms to find the lowest energy conformer. nih.govrug.nl The indoline (B122111) ring system has a degree of flexibility, and the presence of three fluorine atoms, particularly the two at the C2 position, would significantly influence its preferred conformation due to steric and electronic effects. mdpi.com

In related fluorinated alkanes, for example, the 1,3-difluoropropylene motif has been shown to strongly influence the conformational profile of the carbon chain. rug.nl Similarly, computational studies on other substituted imidazolidinones have revealed the relative stabilities of different staggered and eclipsed conformations. mdpi.com For this compound, a thorough conformational analysis would identify the global minimum energy structure and any other low-energy conformers that might be present in equilibrium. This would involve systematically rotating the flexible bonds and calculating the energy at each step to map out the potential energy surface.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Hypothetical Value (Angstroms/Degrees) |

| C-N Bond Length | Data Not Available |

| C-F Bond Lengths (C2) | Data Not Available |

| C-F Bond Length (C5) | Data Not Available |

| C-C Bond Lengths (Aromatic) | Data Not Available |

| Dihedral Angles | Data Not Available |

| This table is for illustrative purposes only. No experimental or theoretical data for these parameters for this compound have been found. |

Electronic Properties: HOMO-LUMO Analysis and Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mjcce.org.mknih.gov

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indoline. The distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, in many organic molecules, the HOMO is often located on electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over areas with electron-withdrawing groups. semanticscholar.orgu-tokyo.ac.jp

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| This table is for illustrative purposes only. No specific computational data for this compound is available. |

Reaction Energy Profiles and Activation Barriers

For example, a computational study on the synthesis of highly substituted indolines has utilized such methods to understand the reaction pathway. rsc.org In the case of this compound, one could theoretically investigate the mechanism of its formation, for instance, through the cyclization of a fluorinated precursor, to determine the most favorable reaction pathway and identify key intermediates.

Non-Covalent Interactions and Stereoselectivity

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in determining the structure and properties of molecules and their assemblies. mdpi.comnih.gov The fluorine atoms in this compound can participate in halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. nih.gov Furthermore, C-H···F interactions are also possible.

Computational studies on halogenated oxindoles have used methods like Quantum Theory of Atoms in Molecules (QTAIM) to investigate and quantify these non-covalent interactions. nih.gov Such analyses for this compound would shed light on its crystal packing and its interactions with other molecules, such as solvents or biological targets. These interactions are also crucial in directing the stereoselectivity of reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and molecular systems. semanticscholar.org By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, providing insights into conformational changes, solvent effects, and interactions with other molecules.

While no MD simulations of this compound have been published, studies on related molecules like 2,2,2-trifluoroethanol (B45653) have been conducted to develop and validate force fields for fluorinated compounds. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would require a well-parameterized force field. Such a simulation could reveal its solvation structure, diffusion properties, and how its conformation changes over time in a solution environment. This information is particularly valuable for understanding its behavior in biological systems or as a component in materials science.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for novel compounds is a significant area of computational chemistry. By employing sophisticated software and theoretical models, researchers can simulate spectra that can be compared against experimental results to confirm structure and understand electronic properties.

The prediction of ¹⁹F NMR chemical shifts is crucial for the characterization of fluorinated organic molecules. Computational methods, especially DFT, are employed to calculate the magnetic shielding tensors around the fluorine nuclei. These calculations are sensitive to the chosen functional and basis set, which must be carefully selected to provide accurate results that correlate well with experimental data.

For a molecule like this compound, theoretical calculations would determine the chemical shifts for the fluorine atoms at the C2 and C5 positions. The distinct electronic environments of the gem-difluoro group at C2 and the aromatic fluorine at C5 would result in different predicted chemical shifts. This information is invaluable for assigning peaks in an experimental ¹⁹F NMR spectrum. While general DFT methods are well-established for predicting NMR parameters, specific data for this compound is not available in the searched literature.

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are used to identify the characteristic vibrational modes of a molecule. These calculations typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements. Current time information in Bangalore, IN. This process yields the frequencies and intensities of the vibrational modes.

For this compound, a computational analysis would predict the frequencies corresponding to key functional groups, such as C-F stretching, N-H stretching, and aromatic ring vibrations. These predicted spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure. The results of such calculations are often presented in a table listing the calculated frequency, the intensity, and the assignment of the vibrational mode. Unfortunately, specific computational studies detailing the IR and Raman frequencies for this compound could not be located in the available literature.

Advanced Spectroscopic and Structural Characterization Techniques for 2,2,5 Trifluoroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,2,5-Trifluoroindoline. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment surrounding each proton. chemistrysteps.com Generally, protons attached to sp³ hybridized carbons appear in the upfield region (around 1-2 ppm), while those on aromatic rings are found further downfield. chemistrysteps.com The presence of electron-withdrawing groups, such as fluorine, tends to deshield nearby protons, shifting their signals to higher ppm values. chemistrysteps.com

In the case of this compound, one would expect to observe distinct signals for the protons on the aromatic ring and the indoline (B122111) core. The protons on the five-membered ring, specifically at the C3 position, would likely appear as a multiplet due to coupling with adjacent protons and fluorine atoms. The aromatic protons at positions 4, 6, and 7 would also exhibit characteristic splitting patterns (multiplets) due to coupling with each other and with the fluorine atom at C5. The NH proton of the indoline ring would typically present as a broad singlet, though its chemical shift can be variable and dependent on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| NH | Variable | Broad Singlet |

| Ar-H (Positions 4, 6, 7) | ~6.5 - 7.5 | Multiplets |

| CH₂ (Position 3) | ~3.0 - 4.0 | Multiplet |

¹³C NMR Spectroscopy for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.org The hybridization of the carbon atom and the presence of electronegative substituents are major factors influencing the chemical shift. libretexts.org

For this compound, the sp² hybridized carbons of the aromatic ring and the C=C bond of the indoline moiety would appear in the downfield region (typically 110-160 ppm). The carbon atom bonded to the fluorine at C5, as well as the carbon at C2 bearing two fluorine atoms, would be significantly deshielded and shifted further downfield due to the strong electron-withdrawing effect of fluorine. The sp³ hybridized carbon at C3 would resonate in the upfield region of the spectrum. The presence of symmetry in the molecule can reduce the number of observed signals if certain carbon atoms are chemically equivalent. masterorganicchemistry.com

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (if present as impurity) | 160 - 220 |

| Aromatic/Alkene C (C4, C6, C7, C3a, C7a) | 110 - 160 |

| C-F (C5) | 140 - 165 (approx.) |

| CF₂ (C2) | 115 - 135 (approx.) |

| Aliphatic C (C3) | 30 - 50 |

¹⁹F NMR Spectroscopy for Fluorine Environments and Purity Assessment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong NMR signals. wikipedia.orgaiinmr.com A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and simplifies spectral interpretation. wikipedia.orgnih.gov

In this compound, two distinct fluorine environments are present: the single fluorine atom on the aromatic ring (C5-F) and the two equivalent fluorine atoms of the CF₂ group at the C2 position. This would result in two main signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals provide information about the electronic environment of each fluorine atom. Furthermore, coupling between the fluorine atoms and nearby protons (¹H-¹⁹F coupling) and between the non-equivalent fluorine atoms themselves (¹⁹F-¹⁹F coupling) will lead to characteristic splitting patterns (multiplets), providing valuable structural information. wikipedia.org This technique is also exceptionally useful for assessing the purity of the compound, as fluorinated impurities would give rise to additional, distinct signals. nih.gov

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C5-F | Specific to aromatic fluorine | Multiplet |

| C2-F₂ | Specific to gem-difluoro group | Multiplet |

2D NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of directly bonded proton and carbon atoms. columbia.edu In the HSQC spectrum of this compound, cross-peaks would appear between the signals of the protons at C3, C4, C6, and C7 and their respective directly attached carbon atoms. This allows for the definitive assignment of both the proton and carbon signals for these positions. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This technique is invaluable for piecing together the molecular fragments. For instance, an HMBC spectrum would show correlations between the NH proton and the carbons at C2 and C7a, and between the aromatic protons and various carbons in the benzene (B151609) ring and the indoline core. These long-range correlations provide conclusive evidence for the connectivity of the entire molecule. youtube.comcolumbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. europa.eu For this compound (C₈H₆F₃N), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. uni-saarland.de The experimentally determined mass is compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses serves as strong evidence for the correct molecular formula of the synthesized compound. europa.eu

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental composition. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are powerful for functional group identification and for obtaining a unique molecular "fingerprint". gantep.edu.trspectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. gantep.edu.tr For a vibration to be IR active, it must cause a change in the molecule's net dipole moment. gantep.edu.tr The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

The spectrum can be divided into two main areas: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–500 cm⁻¹). gantep.edu.tr The functional group region contains stretching vibrations for specific bonds, while the fingerprint region contains complex bending vibrations unique to the molecule as a whole. gantep.edu.tr

Key expected absorptions for this compound include:

N-H Stretch: A moderate to strong band is anticipated in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine within the indoline ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the five-membered ring are expected just below 3000 cm⁻¹. vscht.cz

C=C Aromatic Stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-F Stretches: Due to the high electronegativity of fluorine, the C-F stretching vibrations are expected to produce very strong and distinct absorption bands in the 1400-1000 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bond is typically found in the 1350-1000 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Secondary Amine (Indoline) |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Indoline Ring) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1400 - 1000 | C-F Stretch (strong) | Aryl-F, Alkyl-F (CF₂) |

| 1350 - 1000 | C-N Stretch | Amine |

| Below 900 | C-H Bending (Out-of-plane) | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. edinst.com It measures the inelastic scattering of monochromatic light (Raman scattering) from a sample. nih.gov For a vibrational mode to be "Raman active," it must cause a change in the molecule's polarizability. edinst.com

In the Raman spectrum of this compound, vibrations of non-polar bonds or symmetric vibrations often produce strong signals. Key expected features include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong Raman signal. The C=C stretching vibrations within the aromatic ring (around 1600 cm⁻¹) are also prominent.

C-F Vibrations: While strong in the IR spectrum, C-F vibrations will also be present in the Raman spectrum.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes will be observable.

Raman spectroscopy is particularly useful for studying the skeletal framework of molecules and can provide a distinct "fingerprint" for identification. edinst.comspectroscopyonline.com

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic Ring |

| 1620 - 1580 | C=C Stretch (strong) | Aromatic Ring |

| ~1000 | Ring Breathing (symmetric) | Aromatic Ring |

| 1400 - 1000 | C-F Stretch | Aryl-F, Alkyl-F (CF₂) |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SXRD) for Solid-State Structure

X-ray diffraction techniques are indispensable for characterizing the solid-state structure of crystalline materials. carleton.eduthermofisher.com

X-ray Diffraction (XRD) of a powdered sample of this compound would provide information about its bulk properties. The resulting diffraction pattern can be used to identify the crystalline phase, assess the sample's purity, and determine its degree of crystallinity.

Single-Crystal X-ray Diffraction (SXRD) is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. carleton.edubruker.com If a suitable single crystal of this compound can be grown, SXRD analysis would yield precise data on:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: The exact distances and angles between all atoms in the molecule.

Conformation: The precise spatial arrangement of the atoms, including the puckering of the five-membered ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal, including potential hydrogen bonding involving the N-H group and halogen bonding involving the fluorine atoms.

This technique provides an unambiguous solution of the crystal structure by analyzing the diffraction pattern generated when X-rays interact with the electron clouds of the atoms in the crystal. carleton.edu

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uzh.chmsu.edu This technique is primarily used to study molecules with conjugated π-electron systems.

The this compound molecule, containing a substituted benzene ring, is expected to absorb UV radiation due to π → π* electronic transitions within the aromatic system. The spectrum would likely show one or more strong absorption bands in the UV region. The substitution of the benzene ring with fluorine and the fused heterocyclic ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene. The absorption spectrum provides a characteristic signature related to the molecule's electronic structure. uzh.ch

Table 3: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~200-220 | π → π | Substituted Benzene Ring |

| ~250-280 | π → π | Substituted Benzene Ring |

Note: Actual λmax values would need to be determined experimentally in a specific solvent.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The molecular formula is C₈H₆F₃N, and its molar mass is 177.14 g/mol .

The process typically involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen. The fluorine content is usually determined by other methods. The experimental values are then compared to the theoretically calculated values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity. nih.gov

Table 4: Elemental Analysis Data for this compound (C₈H₆F₃N)

| Element | Theoretical Mass % |

| Carbon (C) | 54.25% |

| Hydrogen (H) | 3.41% |

| Fluorine (F) | 32.18% |

| Nitrogen (N) | 7.91% |

Synthetic Applications and Transformations of 2,2,5 Trifluoroindoline Derivatives

Role as Building Blocks in Complex Molecule Synthesis

Fluorinated indolines, including by extension 2,2,5-trifluoroindoline, are valuable building blocks for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms can lead to compounds with enhanced biological activity or desirable material properties.

The general utility of fluorinated heterocycles as precursors to complex molecules is well-documented. For instance, fluorinated 2-arylindoles have been identified as a novel antimycobacterial scaffold. researchgate.net The synthesis of these compounds often starts from polyfluorinated anilines, which undergo transformations like the Sonogashira coupling followed by cyclization to form the indole (B1671886) core. researchgate.net It is conceivable that this compound could serve as a precursor to a variety of complex heterocyclic systems through analogous synthetic strategies.

The incorporation of fluorinated moieties is a common strategy in drug discovery to modulate molecular properties. rsc.org The this compound scaffold, with its unique substitution pattern, offers a distinct combination of electronic and steric properties that can be exploited in the design of new therapeutic agents. While direct examples are not prevalent, the synthesis of fluorinated spirocyclic indolines from protected indoles highlights the potential for creating complex, three-dimensional structures from fluorinated indoline (B122111) precursors. frontiersin.org

The following table illustrates the types of complex molecules that can be accessed from fluorinated building blocks, suggesting the potential applications of this compound.

| Starting Material Class | Reaction Type | Product Class | Potential Application |

| Polyfluorinated anilines | Sonogashira coupling, cyclization | Polyfluorinated 2-arylindoles | Antimycobacterial agents |

| Protected indoles | Oxidative functionalization | Fluorinated spirocyclic indolines | Scaffolds for medicinal chemistry |

| 2-Alkylindoles | Dearomative fluorination | 3,3-Difluoroindolines | Versatile synthetic intermediates |

Functional Group Interconversions on the Indoline Core

The chemical reactivity of the indoline core allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can be performed on the pyrroline (B1223166) ring or the aromatic nucleus.

A common transformation of the indoline core is its oxidation to the corresponding indole. This can be achieved using a variety of oxidizing agents. Conversely, the reduction of substituted indoles can lead to functionalized indolines.

Dearomative electrophilic fluorination of 2-methylindoles has been reported to yield 3,3-difluoroindolines. acs.org This type of reaction transforms the indole core into a gem-difluorinated indoline, showcasing a method to introduce fluorine at the C3 position. While this compound already possesses gem-difluorination at the C2 position, similar principles of reactivity modulation by fluorine atoms would apply.

The exocyclic double bond in derivatives like 3,3-difluoro-2-exo-methylidene indolines is amenable to a wide range of transformations, including nucleophilic and electrophilic additions, as well as metal-catalyzed reactions, leading to the formation of new C-H, C-B, C-C, C-N, C-O, C-P, and C-S bonds. acs.org This highlights the versatility of the indoline scaffold for further functionalization.

Derivatization Strategies of the Nitrogen Atom and Aromatic Ring

The nitrogen atom and the aromatic ring of the indoline scaffold are key sites for derivatization, allowing for the introduction of a wide range of substituents to modulate the properties of the molecule.

Nitrogen Atom Derivatization:

The secondary amine of the indoline core is readily functionalized through N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in organic synthesis and are applicable to fluorinated indolines. For example, the protection of the indole nitrogen with various groups is a common strategy in multi-step syntheses. rsc.org Palladium-catalyzed N-H functionalization has also been used to introduce substituents on the indole nitrogen. beilstein-journals.org

Aromatic Ring Derivatization:

The aromatic ring of indolines can be functionalized through electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of these substitutions is directed by the existing substituents on the ring. In the case of this compound, the fluorine atom at the C5 position will influence the regioselectivity of further electrophilic substitutions.

Rhodium-catalyzed C(sp²)–H alkoxycarbonylation and acylation of indolines have been developed for the selective functionalization of the C7 position. acs.org These methods demonstrate the feasibility of direct C-H functionalization on the indoline aromatic ring, providing a powerful tool for late-stage modification of complex molecules. The electronic nature of the substituents on the aromatic ring can significantly influence the outcome of these reactions. acs.org

The following table summarizes common derivatization strategies for the indoline scaffold.

| Site of Derivatization | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Nitrogen Atom | N-Alkylation | Alkyl halides, base | N-Alkyl |

| Nitrogen Atom | N-Acylation | Acyl chlorides, anhydrides | N-Acyl |

| Nitrogen Atom | N-Arylation | Aryl halides, Pd catalyst | N-Aryl |

| Aromatic Ring | Halogenation | NBS, NCS | Aryl-Halogen |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Aryl-Nitro |

| Aromatic Ring | C-H Functionalization | Rhodium catalysts, anhydrides | Aryl-Acyl/Alkoxycarbonyl |

Formation of Polyfluorinated Indoline Scaffolds

The synthesis of polyfluorinated indoline scaffolds can be achieved through various strategies, either by assembling the ring system from fluorinated precursors or by introducing fluorine atoms onto a pre-existing indoline or indole core.

The synthesis of polyfluorinated 5-azaindolines has been achieved through free radical substitution reactions, indicating a pathway to heavily fluorinated indoline-like structures. sioc-journal.cn General methods for the synthesis of polyfluorinated 2-arylindoles often involve the use of polyfluorinated 2-iodoanilines as starting materials. researchgate.net These approaches highlight the importance of fluorinated building blocks in constructing polyfluorinated heterocyclic systems.

Late-stage fluorination provides an alternative route to polyfluorinated indolines. For example, the dearomative fluorination of 2-methylindoles with N-fluorobenzenesulfonimide (NFSI) yields 3,3-difluoroindolines. acs.org Such methods are valuable for introducing fluorine atoms at specific positions in a molecule at a later stage of the synthesis.

Applications in Advanced Organic Synthesis Methodology Development

Fluorinated organic molecules, due to their unique properties, often serve as valuable tools in the development of new synthetic methodologies. The presence of C-F bonds can enable novel chemical transformations.

The development of methods for the selective activation and functionalization of C-F bonds is an active area of research. bohrium.comnih.gov Polyfluorinated compounds like this compound could serve as substrates for studying such transformations. For instance, the synthesis of fluorofuro[3,2-b]indolines has been achieved through a process involving selective C-F bond activation. bohrium.comnih.gov

Furthermore, the unique electronic properties of fluorinated scaffolds can be exploited in the design of new catalysts or ligands. The development of methods for the direct trifluoroethylation of indoles demonstrates the continuous effort to create efficient ways to introduce fluorinated groups into organic molecules. rsc.org The availability of novel fluorinated building blocks like this compound can spur the development of new reactions and expand the toolbox of synthetic organic chemists.

Future Research Directions and Challenges in Fluorinated Indoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods for accessing fluorinated indolines, including 2,2,5-trifluoroindoline, remains a significant area of research. Traditional fluorination methods often rely on harsh reagents and conditions, prompting the search for more sustainable alternatives.

Recent advancements have focused on late-stage fluorination, where fluorine is introduced in the final steps of a synthetic sequence. This approach is highly desirable as it allows for the diversification of complex molecules. For instance, methods for the dearomative 2,3-difluorination of indoles using iodine(I/III) catalysis under mild conditions have been reported, offering a potential pathway to vicinally difluorinated indolines. chemrxiv.org Electrosynthesis is also emerging as a powerful and sustainable tool for the formation of fluorinated indole (B1671886) derivatives. researchgate.net

Flow chemistry techniques are also being explored to improve the synthesis of indoline (B122111) derivatives, offering benefits such as enhanced safety, reduced reaction times, and scalability. epa.govresearchgate.net The application of these continuous-flow methods to the synthesis of fluorinated indolines could lead to more efficient and sustainable manufacturing processes. The development of one-pot tandem reactions, such as the sequential substitution and regioselective addition of thiols to allyl halides promoted by silica (B1680970) gel, showcases the potential for creating complex molecules in a more atom-economical manner. epa.gov

Future efforts will likely focus on the use of greener solvents, catalyst recycling, and the development of catalytic systems that operate under ambient conditions. nih.gov The synthesis of a structurally related compound, 1-(2,6-dichlorophenyl)-3,3,5-trifluoroindoline-2-one, involved the use of lithium bis(trimethylsilyl)amide and N-fluorobenzenesulfonimide, highlighting a potential, albeit not necessarily sustainable, route for introducing geminal fluorine atoms. semanticscholar.org The challenge lies in adapting these methods or developing new ones to achieve the specific 2,2,5-trifluorination pattern in a sustainable fashion.

Advancements in Stereocontrol and Regioselectivity

Controlling the stereochemistry and regiochemistry of fluorination is a paramount challenge in the synthesis of complex fluorinated molecules like this compound. The introduction of multiple fluorine atoms and the creation of stereocenters require precise control over the reaction conditions and catalyst design.

Stereocontrol: The development of enantioselective fluorination reactions is crucial for accessing chiral fluorinated indolines. Asymmetric nucleophilic fluorination at a tertiary sp3-carbon center has been achieved using inexpensive reagents without the need for a metal catalyst, providing a pathway to enantiopure 3-fluorooxindoles. acs.org The use of chiral catalysts, such as those derived from phosphoric acid, has enabled the enantioselective synthesis of fluorinated indolizidinone derivatives. acs.org These approaches could potentially be adapted to control the stereochemistry at the C2 position of the indoline ring if a prochiral precursor is used.

Regioselectivity: Achieving the desired 2,2,5-trifluoro substitution pattern requires highly regioselective fluorination methods. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regio- and stereo-controlled synthesis of β-fluorovinyl indoles. nih.gov Furthermore, palladium catalysis has been used for the regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to produce trifluoromethyl-containing indoles and indolines. rsc.org While these methods introduce trifluoromethyl groups rather than individual fluorine atoms, they demonstrate the potential for precise control over the position of fluorination on the indoline scaffold. The synthesis of ring-fluorinated indolines has also been achieved through a palladium-catalyzed 1,1-difluoroallylation followed by a Heck cyclization. nih.gov

Future research will likely focus on the design of new catalysts and directing groups that can precisely control the position of fluorination on both the aromatic ring and the heterocyclic core of the indoline structure.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern organic chemistry. whiterose.ac.uk Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict the stability of intermediates and transition states, and guide the rational design of new synthetic routes and catalysts. researchgate.netnm-aist.ac.tz

For instance, theoretical calculations have been employed to understand the reaction mechanism of the dearomative 2,3-difluorination of indoles, suggesting the formation of a β-fluorine-substituted carbocation intermediate. chemrxiv.org Computational studies can also predict the regioselectivity of reactions, as demonstrated in the study of nucleophilic additions to indolynes. By understanding the distortion energies of the aryne intermediates, researchers can predict and even enhance the regioselectivity of these reactions.

In the context of this compound, computational modeling could be used to:

Predict the most feasible synthetic pathways.

Evaluate the stability of potential intermediates.

Understand the factors governing the regioselectivity of fluorination at the C5 position versus other positions on the benzene (B151609) ring.

Model the influence of the fluorine substituents on the conformational preferences and reactivity of the indoline ring.

The integration of these computational predictions with experimental validation will undoubtedly accelerate the development of efficient and selective syntheses of complex fluorinated molecules.

Exploration of New Reaction Mechanisms

The discovery and understanding of novel reaction mechanisms are fundamental to expanding the synthetic chemist's toolbox. In fluorinated indoline chemistry, several intriguing mechanisms are being explored.

Palladium-catalyzed processes involving β-fluoride elimination have provided a new pathway for the synthesis of gem-difluoro olefins from fluorinated diazoalkanes and indole heterocycles. nih.gov This type of transformation could potentially be adapted to construct the gem-difluoro moiety at the C2 position of the indoline ring.

The concept of interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides under palladium catalysis represents another novel mechanistic pathway for the synthesis of trifluoromethyl-substituted indolines. researchgate.net While this method installs a trifluoromethyl group, the underlying principle of generating a reactive intermediate that undergoes cycloaddition could inspire new strategies for the synthesis of other fluorinated indolines.

Furthermore, the use of hypervalent iodine reagents in catalysis is opening up new avenues for fluorination reactions. chemrxiv.orgnih.gov These reagents can facilitate dearomatization and the introduction of fluorine under mild conditions. Understanding the intricate mechanistic details of these reactions will be crucial for optimizing their efficiency and expanding their substrate scope.

Future research will likely uncover new catalytic cycles and reactive intermediates, leading to unprecedented transformations in fluorinated indoline chemistry.

Expanding the Scope of Synthetic Transformations

While the synthesis of the fluorinated indoline core is a primary challenge, the subsequent functionalization of this scaffold is equally important for creating diverse molecular architectures. Research in this area is focused on developing new reactions that can selectively modify the fluorinated indoline ring system.

The synthesis of 3,3-difluoro-2-exo-methylidene indolines and their subsequent reactions demonstrate the potential for a wide range of transformations, including the formation of new C-H, C-B, C-C, C-N, C-O, C-P, and C-S bonds. acs.org This highlights the versatility of fluorinated indoline building blocks in organic synthesis.

Palladium-catalyzed C-2 and C-3 dual C-H functionalization of indoles has been utilized to synthesize fluorinated isocryptolepine analogues, showcasing the ability to build complex fused ring systems from fluorinated indole precursors. acs.org The development of methods for the regioselective construction of sulfonyl fluoride (B91410) moieties at various positions of the indole ring further expands the synthetic utility of these compounds. bohrium.com

Future work will likely focus on developing a broader range of selective C-H functionalization reactions on the fluorinated indoline core, as well as exploring cycloaddition reactions and other transformations to build molecular complexity. The ability to selectively manipulate the different C-H and C-F bonds within the this compound molecule will be a key challenge and a significant opportunity for future research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2,5-Trifluoroindoline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous fluorinated indoline derivatives are synthesized using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts like HCl . Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification via column chromatography. Purity is validated using high-performance liquid chromatography (HPLC) (>98% purity threshold) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying trifluoromethyl group environments (δ ~ -60 to -80 ppm).

- ¹H/¹³C NMR : Resolves aromatic protons and carbons, with shifts influenced by fluorine’s electron-withdrawing effects.

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in analogous fluorinated phosphazene compounds .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can researchers mitigate solvent interference during spectral analysis?

- Methodological Answer : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to avoid proton signals overlapping with analyte peaks. For fluorinated compounds, ensure solvents lack fluorine (e.g., avoid trifluoroacetic acid) to prevent ¹⁹F NMR contamination .

Advanced Research Questions

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values.

- Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter conformational equilibria.

- Refer to crystallographic data to resolve ambiguities in spatial arrangements .

Q. What experimental designs are suitable for studying this compound’s reactivity under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates at different temperatures (Arrhenius plots) to deduce activation parameters.

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace mechanistic pathways.

- pH-Dependent Stability Tests : Assess compound degradation in acidic/basic media via UV-Vis or HPLC .

Q. How can computational tools predict this compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility.

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- PubChem Data : Cross-reference with structurally similar compounds (e.g., 5,5,5-Trifluoro-DL-leucine) for property extrapolation .

Q. What strategies address challenges in correlating structure-activity relationships (SAR) for fluorinated indolines?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying fluorine positions and assess biological/chemical activity.

- Crystallographic Overlays : Compare 3D structures of active vs. inactive derivatives to identify critical substituent interactions .

Q. How can researchers conduct systematic literature reviews on fluorinated indoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.